(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
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Overview
Description
TRV055 is a G-protein-biased agonist that acts as a Gq-biased ligand of the angiotensin II receptor type 1 (AT1R). This compound is known for its efficacy in stimulating cellular Gq-mediated signaling, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRV055 involves the use of specific peptide synthesis techniques. The compound is typically synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of TRV055 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the synthesis of multiple peptides simultaneously. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
TRV055 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carbonyl compounds, while reduction may yield alcohols or amines .
Scientific Research Applications
TRV055 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study G-protein-coupled receptor (GPCR) signaling pathways.
Biology: Helps in understanding cellular signaling mechanisms and receptor-ligand interactions.
Medicine: Potential therapeutic applications in cardiovascular diseases due to its role in modulating angiotensin II receptor signaling.
Industry: Used in the development of new drugs and therapeutic agents targeting GPCRs
Mechanism of Action
TRV055 exerts its effects by acting as a Gq-biased ligand of the angiotensin II receptor type 1 (AT1R). This interaction stimulates cellular Gq-mediated signaling pathways, leading to the activation of downstream effectors such as phospholipase C (PLC) and the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger the release of calcium ions from intracellular stores and activate protein kinase C (PKC), resulting in various cellular responses .
Comparison with Similar Compounds
Similar Compounds
Angiotensin II: The endogenous ligand for AT1R, which also stimulates Gq-mediated signaling but with different efficacy and bias.
TRV120027: Another G-protein-biased agonist of AT1R, used in research for its cardiovascular effects.
Saralasin: A partial agonist and antagonist of AT1R, used in research to study angiotensin II receptor functions
Uniqueness of TRV055
TRV055 is unique due to its high efficacy in stimulating Gq-mediated signaling compared to other ligands. It has a greater than 10-fold increase in allosteric coupling to Gq compared to angiotensin II, making it a valuable tool for studying GPCR signaling and developing new therapeutic agents .
Properties
Molecular Formula |
C42H57N9O9 |
---|---|
Molecular Weight |
832.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H57N9O9/c1-5-25(4)36(50-37(54)30(18-27-13-15-29(52)16-14-27)46-39(56)35(24(2)3)49-34(53)21-43)40(57)47-31(20-28-22-44-23-45-28)41(58)51-17-9-12-33(51)38(55)48-32(42(59)60)19-26-10-7-6-8-11-26/h6-8,10-11,13-16,22-25,30-33,35-36,52H,5,9,12,17-21,43H2,1-4H3,(H,44,45)(H,46,56)(H,47,57)(H,48,55)(H,49,53)(H,50,54)(H,59,60)/t25-,30-,31-,32-,33-,35-,36-/m0/s1 |
InChI Key |
YAJPGWCDYDATRI-DIUSPMSXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CN |
Origin of Product |
United States |
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